1-Morpholino-4-(2,4,5-trifluorophenyl)-1,3-butanedione
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Overview
Description
1-Morpholino-4-(2,4,5-trifluorophenyl)-1,3-butanedione is a chemical compound with the molecular formula C14H14F3NO3. It is characterized by the presence of a morpholine ring and a trifluorophenyl group, making it a compound of interest in various fields of research and industry .
Preparation Methods
The synthesis of 1-Morpholino-4-(2,4,5-trifluorophenyl)-1,3-butanedione typically involves the reaction of morpholine with 2,4,5-trifluorobenzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity, including temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
1-Morpholino-4-(2,4,5-trifluorophenyl)-1,3-butanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Morpholino-4-(2,4,5-trifluorophenyl)-1,3-butanedione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Morpholino-4-(2,4,5-trifluorophenyl)-1,3-butanedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-Morpholino-4-(2,4,5-trifluorophenyl)-1,3-butanedione can be compared with similar compounds such as:
(Z)-3-Amino-1-morpholino-4-(2,4,5-trifluorophenyl)but-2-en-1-one: This compound shares a similar structure but differs in the presence of an amino group and a double bond.
®-3-amino-4-(2,4,5-trifluoro-phenyl)-butanoic acid hydrochloride: This compound has a similar trifluorophenyl group but differs in its overall structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H14F3NO3 |
---|---|
Molecular Weight |
301.26 g/mol |
IUPAC Name |
1-morpholin-4-yl-4-(2,4,5-trifluorophenyl)butane-1,3-dione |
InChI |
InChI=1S/C14H14F3NO3/c15-11-8-13(17)12(16)6-9(11)5-10(19)7-14(20)18-1-3-21-4-2-18/h6,8H,1-5,7H2 |
InChI Key |
CWJFNGNEUPHUID-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CC(=O)CC2=CC(=C(C=C2F)F)F |
Origin of Product |
United States |
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